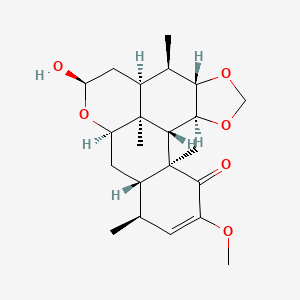
Picrasinol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picrasinol B is a natural compound belonging to the quassinoid family, derived from the roots of the plant Picrasma quassioides. It is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Picrasinol B can be isolated from the stem bark of Picrasma ailanthoides PLANCHON . The isolation process involves spectral analyses and chemical transformations to establish its structure . The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: The use of advanced chromatographic techniques and spectral analysis ensures the purity and quality of the compound for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Picrasinol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often derivatives of the original compound with enhanced or modified biological activities.
Scientific Research Applications
Picrasinol B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities . In the industry, it is used in the development of new pharmaceuticals and other bioactive products.
Mechanism of Action
The mechanism of action of Picrasinol B involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and signal transduction pathways. These interactions lead to the observed biological activities, such as anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds: Picrasinol B is part of the quassinoid family, which includes other similar compounds such as picrasinoside-A, -B, -C, -D, -E, -F, and -G . These compounds share structural similarities and are also derived from the same plant sources.
Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure and specific biological activities. While other quassinoids may exhibit similar properties, this compound has been shown to have distinct therapeutic potential, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H32O6 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(1S,2S,6S,7R,8S,10R,12R,14S,15S,19S,20S)-10-hydroxy-17-methoxy-7,15,19,20-tetramethyl-3,5,11-trioxapentacyclo[10.7.1.02,6.08,20.014,19]icos-16-en-18-one |
InChI |
InChI=1S/C22H32O6/c1-10-6-14(25-5)20(24)22(4)12(10)7-15-21(3)13(8-16(23)28-15)11(2)17-18(19(21)22)27-9-26-17/h6,10-13,15-19,23H,7-9H2,1-5H3/t10-,11-,12+,13+,15-,16-,17+,18-,19+,21-,22+/m1/s1 |
InChI Key |
OKSYGNZRHZRPCI-UAWKXHJYSA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@H]5[C@H]([C@@H]([C@@H]4C[C@@H](O3)O)C)OCO5)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4CC(O3)O)C)OCO5)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















